Dipyrrin

Fluorescence quantum yield Excited-state deactivation Photophysics

Dipyrrin (2,2′-dipyrromethene, C₉H₈N₂) is a bicyclic bis-pyrrolic chromophore consisting of two pyrrole rings connected by a methine bridge, formally the oxidized product of dipyrromethane with one additional degree of unsaturation. Often described as a 'half-porphyrin' owing to its electronic and structural analogy to the porphyrin macrocycle, dipyrrin serves as the essential monoanionic bidentate ligand platform from which the entire BODIPY (boron-dipyrromethene) class and a vast family of metal-dipyrrinato complexes are derived.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
Cat. No. B1230570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipyrrin
Synonymsdipyrromethene
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC=CN2)N=C1
InChIInChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H
InChIKeyOVTCUIZCVUGJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipyrrin (2,2′-Dipyrromethene): Chemical Identity, Core Properties, and Research-Grade Procurement Context


Dipyrrin (2,2′-dipyrromethene, C₉H₈N₂) is a bicyclic bis-pyrrolic chromophore consisting of two pyrrole rings connected by a methine bridge, formally the oxidized product of dipyrromethane with one additional degree of unsaturation [1]. Often described as a 'half-porphyrin' owing to its electronic and structural analogy to the porphyrin macrocycle, dipyrrin serves as the essential monoanionic bidentate ligand platform from which the entire BODIPY (boron-dipyrromethene) class and a vast family of metal-dipyrrinato complexes are derived [2]. The unsubstituted free base is intrinsically unstable above −40 °C and is virtually non-emissive, yet its substituted derivatives and metal complexes exhibit tunable absorption across the visible-to-NIR spectrum, high crystallinity, and the ability to form neutral, readily chromatographable coordination compounds with elements spanning the p-, d-, and f-blocks [1][3].

Why Dipyrrin Cannot Be Generically Substituted: The Critical Role of Metal Identity, Substitution Pattern, and Complexation State in Determining Performance


Dipyrrin-based compounds are not interchangeable commodities: the free-base dipyrrin is non-emissive (Φf ≈ 0.0035), whereas its BF₂ complex (BODIPY) can achieve near-unity fluorescence quantum yields—a difference rooted in fundamentally distinct excited-state deactivation pathways revealed by multiconfigurational quantum chemical analysis [1]. Metal identity alone produces a greater-than-30-fold swing in acidolytic stability (Pd(II) ≫ Zn(II) ≈ Cu(II) > Ni(II)), while the substitution of ester for amide at the 2,2′-positions yields an approximately 20-fold difference in Zn²⁺ binding affinity [2][3]. Thermal decomposition onset temperatures for halogenated dipyrrinato complexes range from 179 to 275 °C depending on the complexing atom and halogen pattern, and singlet oxygen quantum yields span from ~0.13 for free ligands to ~0.80 for optimized metal-architectures [4][5]. Substituting a generic dipyrrin scaffold without accounting for these variables will compromise the target application's key performance metric.

Dipyrrin: Quantitative Head-to-Head Differentiation Evidence Across Six Performance Dimensions


Fluorescence Quantum Yield: Free-Base Dipyrrin Is Non-Emissive, While Heteroleptic Zn(II) Complexes Rival BODIPY Brightness

The unsubstituted free-base dipyrrin is virtually non-emissive, with a reported fluorescence quantum yield Φf of approximately 0.0035 in aqueous polymer-conjugate systems . This contrasts starkly with BODIPY (BF₂-dipyrrin) dyes, which routinely achieve Φf values approaching 1.0 [1]. The mechanistic origin of this difference was elucidated by multiconfigurational self-consistent field (MCSCF) calculations: free-base dipyrrin possesses an energetically accessible S₀/S₁ conical intersection enabling ultrafast non-radiative decay, whereas in BODIPY a B–N σ-bond must be broken to access the corresponding intersection—an energetically prohibitive barrier [1]. Notably, heteroleptic bis(dipyrrinato)zinc(II) complexes can bridge this performance gap: complex 7a achieved Φf = 0.92 in toluene, substantially exceeding its homoleptic counterparts 5a and 6a [2]. Homoleptic bis(dipyrrinato)zinc(II) complexes exhibit Φf values of 0.16–0.66 in cyclohexane but drop to <10⁻³ in acetonitrile due to symmetry-breaking charge transfer (SBCT) [3]. Through Knoevenagel rigidification, homoleptic systems can reach Φf up to 0.66, described as 'extraordinarily high' for this subclass [4].

Fluorescence quantum yield Excited-state deactivation Photophysics

Metal-Dependent Acidolytic Stability: Pd(II) Dipyrrinato Complexes Are Dramatically More Stable Than Zn(II), Cu(II), or Ni(II) Congeners

The acid stability of alkylated dipyrrinato metal complexes is highly metal-dependent. In a systematic kinetic study of protolytic dissociation in benzene using acetic and trichloroacetic acid, Pd(II) complexes proved 'much more stable' than those of Zn(II), Cu(II), and Ni(II), with true dissociation rate constants and activation parameters determined for each metal [1]. The lability of the complexes also strongly depends on the length and position of the alkyl substituent on the dipyrrin ligand. The Ni(II) complex yields a heteroligand intermediate at low acid concentrations before full dissociation at higher acid concentrations, while Cu(II) complex dissociation proceeds as an equilibrium process involving formation of the protonated ligand [1]. This rank-order stability (Pd(II) ≫ Zn(II) ≈ Cu(II) > Ni(II)) provides a quantitative basis for selecting the appropriate metal center when the dipyrrinato complex will encounter acidic environments.

Protolytic dissociation Acid stability Coordination chemistry

Zn²⁺ Binding Affinity: 2,2′-Diester Dipyrrins Exhibit ~20-Fold Higher Affinity Than 2,2′-Diamide Analogs

Systematic evaluation of water-soluble dipyrrins functionalized at the 2,2′-positions revealed that dipyrrin-2,2′-diesters bind Zn²⁺ with approximately 20-fold higher affinity than the corresponding 2,2′-diamides [1]. Density functional theory (DFT) calculations with explicit water solvation traced this difference to stabilization of the diamide free base via hydrogen bonding with water molecules, which competes with metal coordination [1]. In a separate study, the π-extended dipyrrin BDP-1 demonstrated micromolar binding affinity for Zn²⁺ with high selectivity over Ca²⁺, Mg²⁺, and numerous other biologically relevant metal ions [2]. The ester/amide affinity differential is a critical design parameter for any dipyrrin-based sensor or chelator intended for aqueous or biological media.

Metal ion sensing Binding affinity Ligand design

Singlet Oxygen Photosensitization: Sb-Dipyrrin Achieves ΦΔ = 0.76, Matching Chlorophyll a and Metalloporphyrin Benchmarks

Heavy pnictogen dipyrrin complexes have recently been demonstrated as competitive singlet oxygen (¹O₂) photosensitizers. An antimony(III)-dipyrrin complex (ArOMe-Sb-Br) achieved a singlet oxygen quantum yield of ΦΔ = 0.76, a value described as being 'as high as benchmark photosensitizers such as chlorophyll a and metalloporphyrins' [1][2]. This same Sb-dipyrrin complex delivered catalytic turnover numbers up to 5500 in alkene oxidation photocatalysis [2]. In a complementary approach, a red-light-activated zinc(II) bis(dipyrrin) symmetry-breaking charge transfer (SBCT) architecture achieved ΦΔ ≈ 0.80 with a long-lived triplet state (τT = 150 μs) and a large molar absorption coefficient (ε = 15.4 × 10⁴ M⁻¹ cm⁻¹), compared to the donor–acceptor analogue dipyrrin-BF₂ complex, highlighting the superiority of the SBCT approach for heavy-atom-free triplet generation . For glycosylated Ir(III) dipyrrinato complexes, singlet oxygen quantum yields of 70–78% were reported in water, with IC₅₀ values of 17–25 μM upon light exposure against cancer cells [3].

Singlet oxygen Photosensitizer Photodynamic therapy

Thermal Stability of Halogenated Complexes: Zn(II) vs B(III) Dipyrrinato Complexes Show Divergent Solid-State vs Solution Stability Profiles

Halogenated Zn(II), Cd(II), and B(III) dipyrrinato complexes are thermally stable up to 179–275 °C in argon atmosphere, with the onset temperature strongly depending on the nature of the complexing atom and the halogen substitution pattern [1][2]. A critical finding for material selection is the divergent behavior between solution and solid phases: complexes [BF₂L] (BODIPY-type) exhibited the greatest photostability in solution, yet the least thermal stability in the solid phase, whereas [ML₂] (Zn/Cd) complexes showed the opposite trend [1]. Stability increases when passing from iodo- to bromo-substituted dipyrrinato ligands, and replacement of the saturated hydrocarbon solvent cyclohexane with the aromatic analogue benzene leads to a significant decrease in photostability of both [BF₂L] and [ML₂] due to π–π stacking-induced chromophore polarization [1]. Intramolecular redox reactions involving halogen atoms are the primary cause of thermal stability lowering compared to alkyl-substituted analogs [2].

Thermal stability Photostability Material degradation

Synthetic Accessibility: One-Flask Oxidation of Dipyrromethane to Bis(dipyrrinato)zinc(II) in ~80% Yield Enables Direct Metal Complex Procurement

A one-flask synthetic protocol enables direct conversion of dipyrromethane precursors to bis(dipyrrinato)zinc(II) complexes by oxidation with DDQ or p-chloranil in the presence of Zn(OAc)₂·2H₂O in THF, achieving approximately 80% isolated yield [1]. This streamlined route bypasses the need to isolate the unstable free-base dipyrrin intermediate and provides direct access to the metal-coordinated form. In comparison, two-step procedures involving isolation of the free dipyrrin followed by separate metalation are lower-yielding and complicated by the inherent instability of unsubstituted dipyrrins above −40 °C [2]. The resulting neutral bis(dipyrrinato)metal complexes are particularly convenient for purification by conventional silica gel column chromatography since they are uncharged and generally represent the least polar component in the reaction mixture—an advantage over charged coordination compounds that require counterion management [1][3].

Synthetic methodology One-pot synthesis Scale-up

Dipyrrin: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


High-Brightness Fluorescent Probes and Laser Dyes Requiring BODIPY-Competitive Emission Without Boron Chemistry

Heteroleptic bis(dipyrrinato)zinc(II) complexes deliver fluorescence quantum yields up to 0.92 in toluene, approaching BODIPY-level brightness while avoiding boron complexation entirely . This scenario is particularly valuable when boron-free synthesis is desired, or when the greater synthetic flexibility of the Zn(II) coordination sphere—allowing heteroleptic ligand combinations with distinct excitation energies—is required for ratiometric sensing, light-harvesting, or tunable laser dye applications. Knoevenagel-functionalized homoleptic Zn(II) complexes offer absorption tunability from 490 to 630 nm with Φf up to 0.66 .

Photodynamic Therapy (PDT) Photosensitizers with Tunable NIR Absorption and High Singlet Oxygen Efficiency

Antimony(III)-dipyrrin complexes achieve singlet oxygen quantum yields of ΦΔ = 0.76, matching chlorophyll a and metalloporphyrin benchmarks, while glycosylated Ir(III) dipyrrinato complexes deliver ΦΔ = 70–78% in water with IC₅₀ values of 17–25 μM against cancer cells and strong photoluminescence in the red-to-NIR region (680–900 nm) with Stokes shifts up to 7045 cm⁻¹ . Red-light-activated Zn(II) bis(dipyrrin) SBCT architectures provide a heavy-atom-free alternative with ΦΔ ≈ 0.80 and τT = 150 μs . These scaffolds are recommended when the therapeutic window (600–900 nm) absorption, water compatibility, and high reactive oxygen species generation are simultaneously required.

Aqueous Zn²⁺-Selective Fluorescent Sensors for Biological and Environmental Monitoring

2,2′-Diester-functionalized dipyrrins exhibit approximately 20-fold higher Zn²⁺ binding affinity than their diamide counterparts, a critical design parameter for sensors operating in competitive aqueous media . π-Extended dipyrrins such as BDP-1 demonstrate micromolar Zn²⁺ affinity with high selectivity over Ca²⁺, Mg²⁺, and other biologically abundant metal ions, enabling fluorogenic turn-on detection . The free-base dipyrrin's near-zero intrinsic fluorescence (Φf ≈ 0.0035) makes the metal-binding-induced ~50-fold fluorescence enhancement (to Φf ≈ 0.17) a robust 'off–on' signaling mechanism suitable for naked-eye readout .

Solid-State Optoelectronic Devices Requiring Thermally Robust Emitters Above 200 °C

Halogenated Zn(II) bis(dipyrrinato) complexes offer thermal stability up to 275 °C in argon, with the specific advantage of higher solid-phase thermal robustness compared to B(III) (BODIPY-type) complexes, which show superior solution photostability but inferior solid-state thermal stability . Bis[5-(1-naphthalenyl)-dipyrrinato]zinc(II) demonstrates 4–8× higher OLED luminance efficiency (0.33 cd/A) compared to its phenyl and 2-naphthalenyl analogs (0.04 and 0.08 cd/A, respectively), with approximately 2–3× higher quantum efficiency and sharper photoluminescence spectra . This scenario is recommended for non-doped OLED emitter layers and solid-state laser dyes where thermal robustness during device operation is paramount.

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